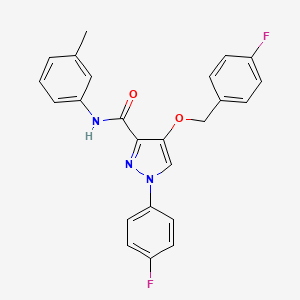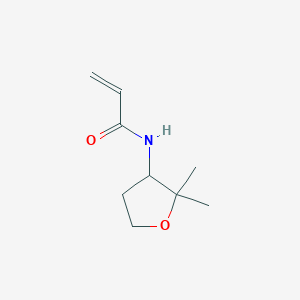
N-(2,2-Dimethyloxolan-3-yl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,2-Dimethyloxolan-3-yl)prop-2-enamide, also known as DMOAP, is a chemical compound that has gained attention in scientific research due to its unique properties. DMOAP is a small molecule that can be synthesized easily and has the potential to be used in a variety of applications.
作用机制
The mechanism of action of N-(2,2-Dimethyloxolan-3-yl)prop-2-enamide is not well understood. However, it is believed that N-(2,2-Dimethyloxolan-3-yl)prop-2-enamide interacts with cell membranes, disrupting their structure and function. This disruption can lead to cell death or other physiological changes.
Biochemical and Physiological Effects:
N-(2,2-Dimethyloxolan-3-yl)prop-2-enamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that N-(2,2-Dimethyloxolan-3-yl)prop-2-enamide can induce cell death in cancer cells, making it a potential candidate for cancer therapy. Additionally, N-(2,2-Dimethyloxolan-3-yl)prop-2-enamide has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
实验室实验的优点和局限性
One of the major advantages of using N-(2,2-Dimethyloxolan-3-yl)prop-2-enamide in lab experiments is its ease of synthesis. N-(2,2-Dimethyloxolan-3-yl)prop-2-enamide can be synthesized in large quantities using a relatively simple process. Additionally, N-(2,2-Dimethyloxolan-3-yl)prop-2-enamide has been shown to have low toxicity, making it a safe compound to use in lab experiments. However, one limitation of using N-(2,2-Dimethyloxolan-3-yl)prop-2-enamide in lab experiments is its limited solubility in water. This can make it difficult to use in certain experiments.
未来方向
There are many potential future directions for research on N-(2,2-Dimethyloxolan-3-yl)prop-2-enamide. One area of research that has received attention is the development of N-(2,2-Dimethyloxolan-3-yl)prop-2-enamide-based drug delivery systems. Additionally, further research is needed to understand the mechanism of action of N-(2,2-Dimethyloxolan-3-yl)prop-2-enamide and its potential applications in cancer therapy and antibiotic development. Finally, there is a need for research on the biocompatibility of N-(2,2-Dimethyloxolan-3-yl)prop-2-enamide and its potential toxicity in vivo.
Conclusion:
In conclusion, N-(2,2-Dimethyloxolan-3-yl)prop-2-enamide is a promising compound that has the potential to be used in a variety of scientific research applications. Its ease of synthesis, low toxicity, and unique properties make it an attractive candidate for drug delivery, cancer therapy, and antibiotic development. Further research is needed to fully understand the mechanism of action of N-(2,2-Dimethyloxolan-3-yl)prop-2-enamide and its potential applications in these areas.
合成方法
The synthesis of N-(2,2-Dimethyloxolan-3-yl)prop-2-enamide is a relatively simple process that involves the reaction of 2,2-dimethyloxolane-3-carboxylic acid with propargylamine. The resulting compound is then reacted with acetic anhydride to yield N-(2,2-Dimethyloxolan-3-yl)prop-2-enamide. This synthesis method has been well established in the literature and has been used to produce N-(2,2-Dimethyloxolan-3-yl)prop-2-enamide in large quantities for research purposes.
科学研究应用
N-(2,2-Dimethyloxolan-3-yl)prop-2-enamide has been studied extensively in scientific research due to its potential applications in a variety of fields. One of the most promising applications of N-(2,2-Dimethyloxolan-3-yl)prop-2-enamide is in the field of drug delivery. N-(2,2-Dimethyloxolan-3-yl)prop-2-enamide has the ability to self-assemble into nanoparticles, which can be used to deliver drugs to specific sites in the body. Additionally, N-(2,2-Dimethyloxolan-3-yl)prop-2-enamide has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
属性
IUPAC Name |
N-(2,2-dimethyloxolan-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-4-8(11)10-7-5-6-12-9(7,2)3/h4,7H,1,5-6H2,2-3H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFLHWMGAFAOTLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCO1)NC(=O)C=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2-Dimethyloxolan-3-yl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


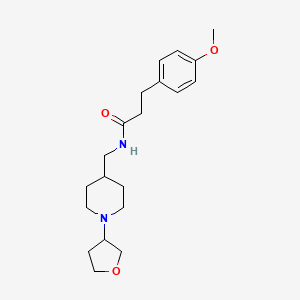
![2-(2,4-dichlorophenoxy)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2545897.png)
![5-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2545898.png)
![3-(4-fluorophenyl)-N-(3-methoxyphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2545899.png)
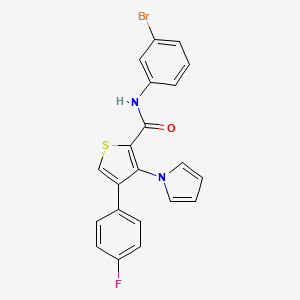
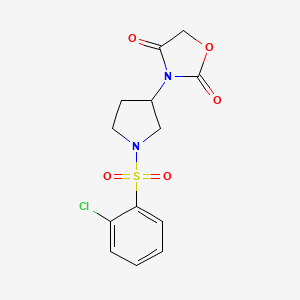
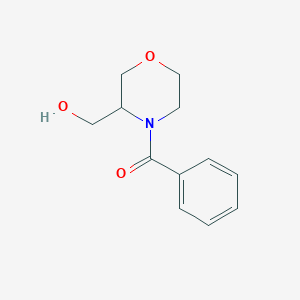
![2-Chloro-3-[(2-ethylphenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2545909.png)
![1-(5-chloro-2-methoxyphenyl)-4-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2545912.png)
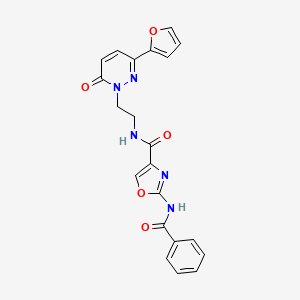
![4-(piperidin-1-ylmethyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2545914.png)
![2-(1,3-dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2545915.png)
